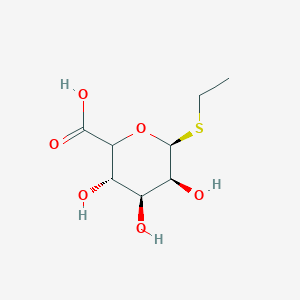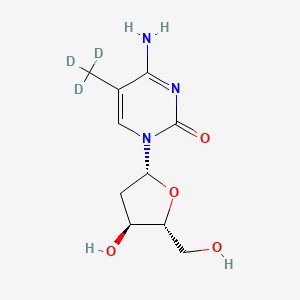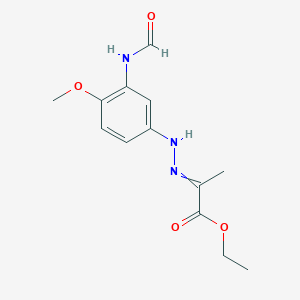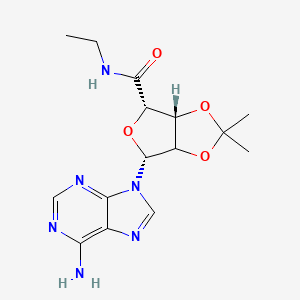
Ethyl 1-Thio-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-Thio-D-glucuronide is a chemical compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound is primarily used in research settings, particularly in the study of alcohol metabolism and as a biomarker for alcohol consumption.
生化分析
Cellular Effects
Glucuronides, including Ethyl 1-Thio-D-glucuronide, are known to be involved in the detoxification of a wide range of endogenous and exogenous compounds .
Molecular Mechanism
Glucuronides are generally formed through the process of glucuronidation, where the glucuronic acid component of the glucuronide is derived from uridine diphosphate glucuronic acid (UDPGA), catalyzed by UGTs .
Metabolic Pathways
This compound is likely involved in the glucuronidation metabolic pathway, which is a major phase II metabolic pathway in the body .
Subcellular Localization
Glucuronidation, the process by which glucuronides are formed, generally occurs in the endoplasmic reticulum of cells .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-D-glucuronide can be synthesized through a multi-step reaction process. One common method involves the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another method involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学研究应用
Ethyl 1-Thio-D-glucuronide has several applications in scientific research:
作用机制
Ethyl 1-Thio-D-glucuronide exerts its effects primarily through its role as a metabolite of ethanol. The compound is formed in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid . This process increases the water solubility of ethanol, facilitating its excretion from the body. The molecular targets involved in this pathway include the enzyme UDP-glucuronosyltransferase and the glucuronic acid substrate .
相似化合物的比较
Ethyl Glucuronide: Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate: A metabolite formed by the conjugation of ethanol with sulfuric acid.
Comparison: Ethyl 1-Thio-D-glucuronide is unique in that it contains a sulfur atom, which distinguishes it from other ethanol metabolites like ethyl glucuronide and ethyl sulfate. This structural difference can influence its chemical reactivity and biological properties. For example, the presence of the sulfur atom may affect the compound’s solubility and its interactions with biological molecules .
属性
IUPAC Name |
(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTPWYCFDKGU-YHRIYALFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676234 |
Source


|
| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755710-39-5 |
Source


|
| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)



